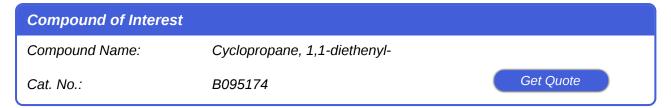


A Comparative Guide to the Rearrangements of Divinylcyclopropanes and Divinyloxiranes

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Cope rearrangements of divinylcyclopropanes and divinyloxiranes, two powerful reactions in synthetic chemistry for the construction of seven-membered rings. The content is based on a comprehensive review of theoretical and experimental data to offer an objective analysis of their performance and applications.

Introduction

The[1][1]-sigmatropic rearrangement of cis-1,2-divinylcyclopropane to cyclohepta-1,4-diene and the analogous rearrangement of cis-2,3-divinyloxirane to 4,5-dihydrooxepine are synthetically valuable transformations. These reactions are driven by the release of strain energy from the three-membered ring, leading to the formation of a thermodynamically more stable seven-membered ring system. While both are variants of the Cope rearrangement, the presence of an oxygen atom in the divinyloxirane framework introduces significant differences in reactivity and reaction conditions.

Mechanistic Overview

Both rearrangements proceed through a concerted, pericyclic mechanism involving a six-membered, boat-like transition state. For the rearrangement to occur, the vinyl substituents on the cyclopropane or oxirane ring must be in a cis configuration. Trans-isomers do not undergo the rearrangement directly but can isomerize to the cis-form at higher temperatures.



The generally accepted mechanism for the rearrangement of cis-divinylcyclopropane is a concerted[1][1]-sigmatropic shift. Computational studies and experimental evidence support a boat-like transition state over a chair-like one, which is favored in the classic Cope rearrangement of 1,5-hexadiene. This preference is attributed to the geometric constraints imposed by the three-membered ring.

Similarly, cis-divinyloxirane rearranges to 4,5-dihydrooxepine through a concerted, boat-like transition state. The key difference lies in the higher activation energy required for this transformation compared to its carbocyclic counterpart, a factor attributed to differences in ring strain between cyclopropane and oxirane.

Quantitative Comparison of Reaction Energetics

The following table summarizes key quantitative data for the rearrangements of cisdivinylcyclopropane and cis-divinyloxirane, drawing from both experimental findings and density functional theory (DFT) calculations.

Parameter	cis- Divinylcyclopropan e	cis-Divinyloxirane	Data Source
Activation Energy (Ea) / Gibbs Free Energy of Activation (ΔG‡)	~20 kcal/mol[2]	24.2 kcal/mol (Calculated)	Experimental[2] / DFT[3]
Reaction Enthalpy (ΔH)	-20.1 kcal/mol (Calculated)	-14.9 kcal/mol (Calculated)	DFT[4]
Half-life (t1/2)	11 minutes at 288.5 K (15.35 °C)[2]	Not reported	Experimental[2]
Typical Reaction Temperature	Below room temperature to elevated temperatures[1]	> 60 °C	Experimental

Experimental Protocols



Synthesis and Rearrangement of a Divinylcyclopropane Derivative

The following protocol is an example of the synthesis of a divinylcyclopropane derivative and its subsequent thermal rearrangement.

Step 1: Formation of the Silyl Enol Ether

To a cold (-78 °C), stirred solution of lithium diisopropylamide (LDA) (1.4–1.5 mmol per mmol of ketone) in dry tetrahydrofuran (THF) (4 mL per mmol of base) under an argon atmosphere, a solution of n-butyl-trans-2-vinylcyclopropyl ketone (1.19 mmol) in dry THF (1 mL per mmol of ketone) is added slowly. The resulting solution is stirred at -78 °C for 45 minutes. A solution of freshly sublimed tert-butyldimethylsilyl chloride (1.6 mmol per mmol of ketone) in dry THF (1 mL per mmol of chloride) is then added, followed by dry hexamethylphosphoramide (HMPA) (0.5 mL per mmol of ketone). After removal of the solvent, the corresponding silyl enol ether is obtained as a colorless oil.

Step 2: Thermal Rearrangement

The silyl enol ether is heated neat under an argon atmosphere at 230 °C (air-bath temperature) for 30–60 minutes. Direct distillation of the resulting material (140–150 °C at 12 torr) provides the cycloheptadiene product in 85% yield.[5]

Synthesis and Rearrangement of a Divinyloxirane

A detailed experimental protocol for the synthesis and thermal rearrangement of the parent cis-2,3-divinyloxirane was not found in the search results. However, it is reported that cis-divinyloxirane is stable at room temperature and rearranges to 4,5-dihydrooxepine at temperatures above 60 °C. The synthesis of related substituted divinyloxiranes has been described, often involving the epoxidation of the corresponding diene.

Signaling Pathways and Experimental Workflows

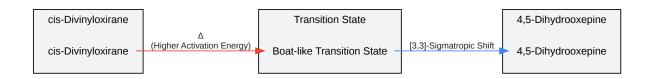
The following diagrams, generated using the DOT language, illustrate the reaction pathways for the rearrangements of cis-divinylcyclopropane and cis-divinyloxirane.





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Caption: Rearrangement of cis-divinylcyclopropane.



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Caption: Rearrangement of cis-divinyloxirane.

Conclusion

The rearrangements of divinylcyclopropanes and divinyloxiranes are valuable synthetic tools for accessing seven-membered ring systems. The choice between these two substrates depends on the desired product and the tolerable reaction conditions.

The divinylcyclopropane rearrangement is characterized by a lower activation barrier and can often proceed at or below room temperature, making it suitable for the synthesis of sensitive molecules. The reaction is highly efficient and thermodynamically favorable due to the significant release of ring strain.

The divinyloxirane rearrangement provides access to oxygen-containing seven-membered rings (dihydrooxepines), which are present in a number of natural products. However, this rearrangement requires higher temperatures due to a higher activation barrier compared to its carbocyclic analog.



For drug development professionals and synthetic chemists, understanding the kinetic and thermodynamic differences between these two rearrangements is crucial for designing efficient and selective synthetic routes to complex molecular targets.

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